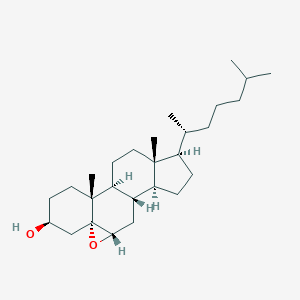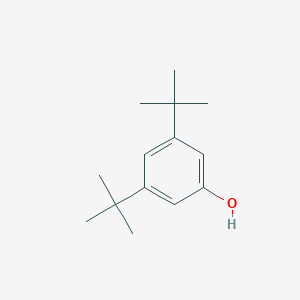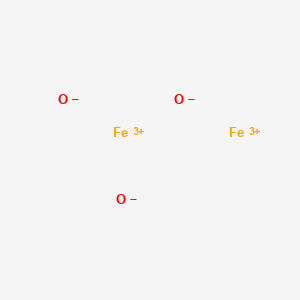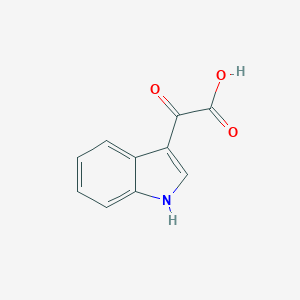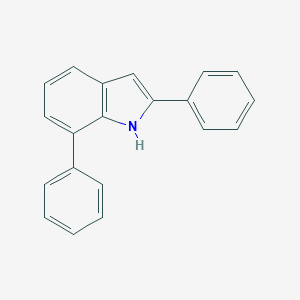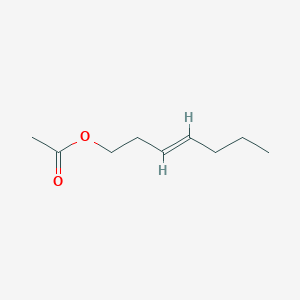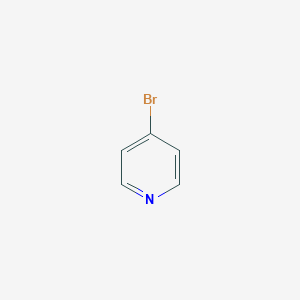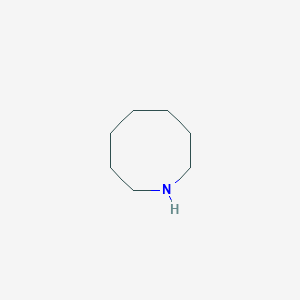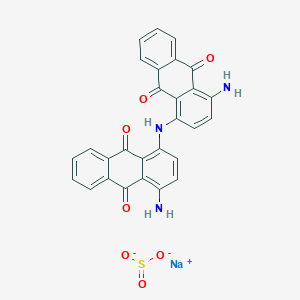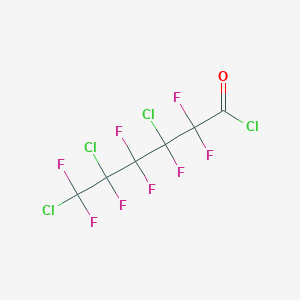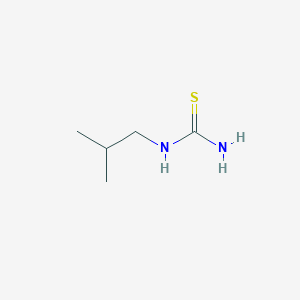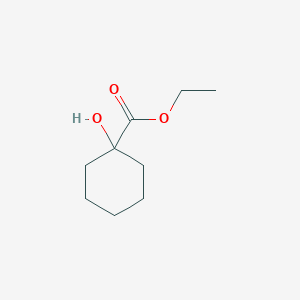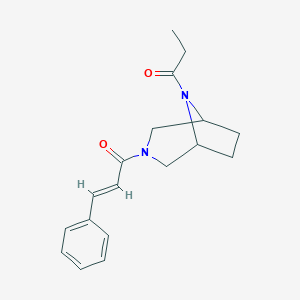
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as PPD, is a compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. PPD is a bicyclic compound that contains a diazabicyclooctane ring system, which is known to exhibit potent biological activity. In
Wirkmechanismus
The exact mechanism of action of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammatory diseases. 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. In addition, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to improve cognitive function and reduce the symptoms of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is its potent biological activity, which makes it a valuable tool for studying the mechanisms of inflammation, cancer, and neurological disorders. However, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is also a highly reactive compound and can be difficult to handle in the laboratory. In addition, the synthesis of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane. One area of interest is the development of new synthetic methods for 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane that are more efficient and scalable. Another area of research is the investigation of the potential therapeutic applications of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in the treatment of inflammatory diseases, cancer, and neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane and its effects on various biological systems.
Synthesemethoden
The synthesis of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves the reaction of 3-phenylacryloyl chloride with 8-propionyl-3,8-diazabicyclo[3.2.1]oct-3-ene in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions for several hours. After the reaction is complete, the product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In addition, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1507-83-1 |
|---|---|
Produktname |
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(E)-3-phenyl-1-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H22N2O2/c1-2-17(21)20-15-9-10-16(20)13-19(12-15)18(22)11-8-14-6-4-3-5-7-14/h3-8,11,15-16H,2,9-10,12-13H2,1H3/b11-8+ |
InChI-Schlüssel |
OIYONGLUJCXTFW-DHZHZOJOSA-N |
Isomerische SMILES |
CCC(=O)N1C2CCC1CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3 |
Synonyme |
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



